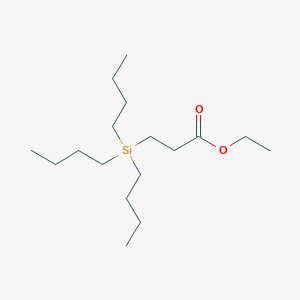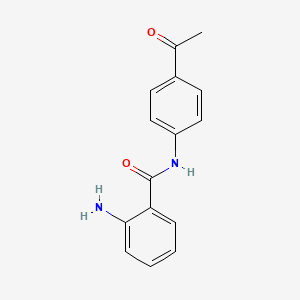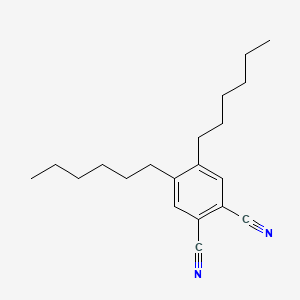![molecular formula C19H37NO3Sn B14264654 4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one CAS No. 144237-97-8](/img/structure/B14264654.png)
4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one is a complex organic compound that features a unique combination of functional groups, including a stannyl ether, an oxo group, and an enone structure. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one typically involves the reaction of a suitable enone precursor with a tributylstannyl reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions may include the use of a base to deprotonate the enone, facilitating the nucleophilic attack by the stannyl reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The enone structure can be reduced to form saturated ketones or alcohols.
Substitution: The stannyl ether group can be replaced by other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions to replace the stannyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or ketones. Substitution reactions can lead to a wide range of substituted derivatives.
Scientific Research Applications
4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound may be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one involves its interaction with various molecular targets. The oxo and enone groups can participate in nucleophilic addition reactions, while the stannyl ether group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-({2-Oxo-2-[(trimethylstannyl)oxy]ethyl}amino)pent-3-en-2-one: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
4-({2-Oxo-2-[(tributylsilyl)oxy]ethyl}amino)pent-3-en-2-one: Similar structure but with a tributylsilyl group instead of a tributylstannyl group.
Uniqueness
The presence of the tributylstannyl group in 4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the stannyl group can be selectively manipulated.
Properties
CAS No. |
144237-97-8 |
|---|---|
Molecular Formula |
C19H37NO3Sn |
Molecular Weight |
446.2 g/mol |
IUPAC Name |
tributylstannyl 2-(4-oxopent-2-en-2-ylamino)acetate |
InChI |
InChI=1S/C7H11NO3.3C4H9.Sn/c1-5(3-6(2)9)8-4-7(10)11;3*1-3-4-2;/h3,8H,4H2,1-2H3,(H,10,11);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
YRVVHXWAZVQANM-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CNC(=CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)


![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)
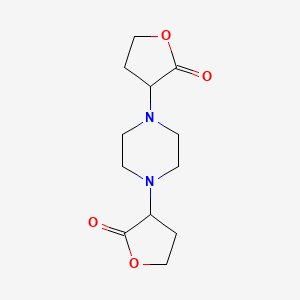
![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)
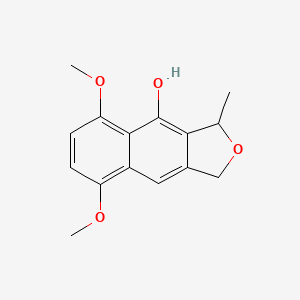
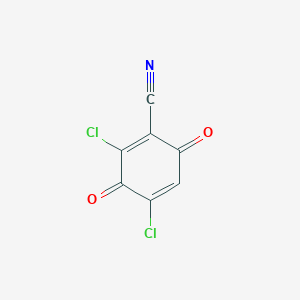
![[(1S,2S)-2-propylcyclopropyl]methanol](/img/structure/B14264620.png)

